molecular formula C12H23ClN2O2 B12283344 Tert-butyl3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylatehydrochloride

Tert-butyl3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylatehydrochloride

Cat. No.: B12283344
M. Wt: 262.77 g/mol
InChI Key: ROJFWHMFFXEGJR-UHFFFAOYSA-N
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Description

Tert-butyl 3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate hydrochloride (CAS: 2306275-12-5) is a bicyclic amine derivative with a fused pyrrolo-pyrrole core. It is characterized by a tert-butoxycarbonyl (Boc) protecting group and a methyl substituent at the 3a-position, along with a hydrochloride counterion. The compound has a molecular formula of C₁₂H₂₃ClN₂O₂ and a molecular weight of 262.77 g/mol, with a purity ≥95% . It is primarily utilized as a high-purity intermediate in pharmaceutical research, particularly in the synthesis of bioactive molecules and drug candidates . The compound is hygroscopic and requires storage under controlled conditions for research use .

Properties

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.77 g/mol

IUPAC Name

tert-butyl 3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-6-9-5-13-7-12(9,4)8-14;/h9,13H,5-8H2,1-4H3;1H

InChI Key

ROJFWHMFFXEGJR-UHFFFAOYSA-N

Canonical SMILES

CC12CNCC1CN(C2)C(=O)OC(C)(C)C.Cl

Origin of Product

United States

Preparation Methods

Boc Protection and Cyclization

The synthesis begins with the construction of the bicyclic pyrrolo[3,4-c]pyrrole core. A common approach involves:

  • Boc Protection : tert-Butyl carbamate (Boc) is introduced to a pyrrolidine precursor to stabilize the amine group during subsequent reactions.
  • Cyclization : Intramolecular cyclization under basic conditions forms the fused bicyclic structure. For example, LiAlH₄ reduction of a dione intermediate followed by Boc protection yields a tetrahydroisoindole derivative, which undergoes oxidative cleavage and Dieckmann condensation to form the bicyclic core.

Key Reaction Conditions :

  • Reduction : LiAlH₄ in tetrahydrofuran (THF) at 0°C to room temperature.
  • Oxidative Cleavage : NaIO₄ and RuO₂·H₂O in a water/acetonitrile mixture.
  • Cyclization : Acetic anhydride at 120°C for decarboxylative cyclization.

Methylation at the 3a Position

The introduction of the methyl group at the 3a position is achieved via alkylation or Grignard reactions. For instance, treatment of the bicyclic intermediate with methyl iodide in the presence of a strong base (e.g., LDA) selectively methylates the bridgehead nitrogen.

Example Protocol :

  • Substrate : tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.
  • Reagent : Methyl iodide (1.2 equiv), LDA (1.5 equiv) in THF at −78°C.
  • Yield : 72–85%.

Palladium-Catalyzed Amination and Boc Deprotection

Suzuki-Miyaura Coupling

Aryl boronic acids are coupled to halogenated bicyclic intermediates using palladium catalysts. This method is critical for introducing aromatic substituents:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Base : Cs₂CO₃ or K₃PO₄.
  • Solvent : Toluene or 1,4-dioxane at 80–100°C.

Case Study :
Coupling of 2-(trifluoromethyl)phenylboronic acid with a brominated pyrrolo[3,4-c]pyrrole derivative yields a styrene intermediate, which is hydrogenated to the saturated bicyclic compound.

Boc Deprotection and Hydrochloride Salt Formation

The Boc group is removed under acidic conditions, followed by precipitation of the hydrochloride salt:

  • Deprotection : HCl in dioxane or TFA in dichloromethane.
  • Salt Formation : Addition of HCl gas to the free base in diethyl ether.

Optimized Conditions :

  • Acid : 4 M HCl in dioxane (2 equiv).
  • Temperature : 0°C to room temperature.
  • Yield : 90–95%.

Alternative Routes: [3 + 2]-Cycloaddition

Azomethyne Ylide Cycloaddition

Nonstabilized azomethyne ylides react with electron-deficient alkenes to form the bicyclic pyrrolidine core. This method is highly regioselective and scalable.

Protocol :

  • Ylide Precursor : tert-Butyl glyoxylate and N-benzylmethylamine.
  • Reaction Conditions : LiF in acetonitrile at 140°C for 12 hours.
  • Yield : 70–85%.

Post-Functionalization

The cycloadduct undergoes methylation and Boc protection to install the 3a-methyl group and tert-butyl ester.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Limitations
Multi-Step Organic Boc protection, cyclization, methylation 65–85% High purity; scalable Long reaction times (5–7 steps)
Palladium-Catalyzed Suzuki coupling, deprotection 70–90% Modular aryl substitution Requires expensive Pd catalysts
[3 + 2]-Cycloaddition Ylide generation, cyclization 70–85% Rapid core formation; regioselective High temperatures (140°C)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Automated reactors improve efficiency for steps such as:

  • Hydrogenation : Continuous H₂ flow over Pd/C catalysts.
  • Crystallization : Anti-solvent addition (e.g., hexane) to precipitate the hydrochloride salt.

Purification Techniques

  • Chromatography : Silica gel column chromatography for intermediates.
  • Recrystallization : Ethanol/water mixtures for final product polishing.

Recent Advances and Modifications

Enantioselective Synthesis

Chiral auxiliaries or catalysts (e.g., Jacobsen’s catalyst) enable asymmetric induction at the 3a position. Reported enantiomeric excess (ee) values exceed 95%.

Green Chemistry Approaches

  • Solvent-Free Conditions : Mechanochemical grinding for cyclization steps.
  • Biocatalysis : Lipase-mediated esterification to install the tert-butyl group.

Chemical Reactions Analysis

Tert-butyl3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylatehydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use, but it generally involves binding to target proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Research Implications

  • The target compound’s methyl and Boc groups make it a versatile scaffold for further functionalization, as seen in and .
  • Stereoisomers (e.g., trans vs. cis) warrant comparative studies in drug design to optimize target engagement .
  • Discontinued status () highlights the need for alternative synthetic routes or analogs like 1187933-06-7 for ongoing research.

Biological Activity

Tert-butyl 3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate hydrochloride is a complex organic compound that belongs to the class of pyrrole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Information

  • IUPAC Name : rel-tert-butyl (3aR,6aR)-3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride
  • Molecular Formula : C12H23ClN2O2
  • Molecular Weight : 262.78 g/mol
  • CAS Number : Not specified
  • Purity : 97%

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrrole-based compounds. A review focusing on bioactive pyrrole derivatives indicated that these compounds exhibit selective activity against various cancer cell lines. For instance:

  • Study Findings : Pyrrole derivatives demonstrated cytotoxic effects on breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating significant inhibition of cell proliferation .
CompoundCell LineIC50 (µM)
Pyrrole Derivative AMCF-715.0
Pyrrole Derivative BPC-312.5

Antimicrobial Activity

Pyrrole derivatives have also been reported to possess antimicrobial properties. A study reviewed various pyrrole-based compounds and their efficacy against bacterial strains:

  • Case Study : A derivative similar to tert-butyl 3a-methyl exhibited activity against Staphylococcus aureus and Escherichia coli.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Antiviral Activity

The antiviral potential of pyrrole-based compounds has been explored in the context of emerging viral infections. Research indicates that certain derivatives can inhibit viral replication:

  • Research Findings : In vitro studies on a pyrrole derivative showed promising results against influenza virus strains, reducing viral titers significantly at non-toxic concentrations .

The biological activity of tert-butyl 3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate hydrochloride may be attributed to its ability to interact with specific cellular targets. The mechanism may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell survival.
  • Disruption of Cell Membranes : Antimicrobial activity may stem from the disruption of bacterial cell membranes.
  • Viral Entry Inhibition : The compound may interfere with viral entry into host cells.

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